molecular formula C13H14N2O3 B2660072 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide CAS No. 2034497-78-2

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide

Cat. No.: B2660072
CAS No.: 2034497-78-2
M. Wt: 246.266
InChI Key: ZQXNZONCDMVOCL-UHFFFAOYSA-N
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Description

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide (CAS 2034429-43-9) is a chemical compound with a molecular formula of C19H18N2O3 and a molecular weight of 322.36 g/mol . This heteroaromatic scaffold, which features both pyridine and furan rings, is of significant interest in medicinal and agricultural chemistry. Compounds based on the N-(pyridin-3-yl)methyl)acetamide structure have been investigated for their fungicidal activity, demonstrating potential for the development of new crop protection agents . The furan moiety is a versatile building block in chemical synthesis, and its incorporation into larger molecular architectures, such as this, can be a key strategy in developing novel nitrogen-containing scaffolds for various research applications . Researchers value this compound for exploring structure-activity relationships in drug and agrochemical discovery. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-17-9-13(16)15-6-10-4-12(7-14-5-10)11-2-3-18-8-11/h2-5,7-8H,6,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXNZONCDMVOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC(=CN=C1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, such as prolyl oligopeptidase, which plays a crucial role in the regulation of neuropeptides. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Comparisons

The target compound shares key functional groups with several analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Features Potential Bioactivity Insights
N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide (Target) Pyridine + Furan Methoxyacetamide, methyl bridge Aromatic π-systems, moderate polarity Likely CNS or kinase modulation*
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole + Pyridine Morpholine, dichlorophenyl, benzamide Polar morpholine, halogenated aryl Antimicrobial or anticancer activity
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide Oxadiazole + Furan Thioether, methylfuran, pyridinyl acetamide Sulfur-containing linker, planar oxadiazole Metabolic stability concerns
N-(5-Chloro-2-methoxy-phenyl)-2-[[4-phenyl-5-(4-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide Triazole + Pyridine Chlorophenyl, methoxy, triazole-thioether Electron-withdrawing Cl, rigid triazole Kinase inhibition or anti-inflammatory

*Inferred from structural motifs in related compounds.

Functional Group and Substituent Effects

  • Methoxyacetamide vs.
  • However, the dichlorophenyl group may increase toxicity risks compared to the target’s furan . Oxadiazole and Triazole Analogs: The oxadiazole in and triazole in are more rigid and electron-deficient than the target’s pyridine-furan system, which could alter binding kinetics or solubility .
  • Substituent Polarity :
    Morpholine and piperazine substituents in compounds (e.g., 4d, 4e) significantly enhance water solubility, whereas the target’s methoxy group prioritizes lipophilicity. This divergence suggests different therapeutic niches—polar derivatives for systemic action vs. the target for CNS targets .

Spectral and Analytical Data

The furan’s protons (δ 6.5–7.5 ppm) would further distinguish its NMR profile from chlorine- or sulfur-containing analogs .

Research Findings and Implications

  • Bioactivity Potential: Thiazole and triazole analogs in and demonstrate antimicrobial and kinase-inhibitory activities, respectively. The target’s furan-pyridine scaffold may similarly target enzymes or receptors but with distinct selectivity due to reduced steric hindrance from the methyl bridge .
  • Metabolic Stability : Sulfur-containing analogs (e.g., ) are prone to cytochrome P450-mediated oxidation, whereas the target’s methoxy group and absence of sulfur may improve metabolic half-life .
  • Toxicity Considerations : Halogenated analogs (e.g., 4d, ) carry risks of bioaccumulation, whereas the target’s furan and pyridine rings are more likely to undergo rapid hepatic clearance .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide is a synthetic compound characterized by a unique structural composition that includes a furan ring, a pyridine ring, and a methoxyacetamide group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is C_{13}H_{14}N_{2}O_{3}, and it possesses the following structural features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Methoxyacetamide Group : An acetamide functional group with a methoxy substituent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of prolyl oligopeptidase, an enzyme involved in the regulation of neuropeptides. By modulating this enzyme's activity, the compound could influence various biological processes, including neuropeptide signaling pathways.

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Its structural characteristics suggest potential activity against bacterial pathogens, particularly those resistant to conventional antibiotics. The presence of the furan and pyridine rings enhances its interaction with microbial enzymes and cellular components.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructurePotential anticancer and antimicrobial
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamideStructureAntimicrobial activity observed
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-chloroacetamideStructureCytotoxicity against tumor cells

Study 1: Antitumor Activity Assessment

In a study conducted on various derivatives of furan-pyridine compounds, researchers found that certain analogs exhibited significant cytotoxic effects on human tumor cell lines. The study indicated that modifications in the side chains could enhance or reduce activity, suggesting a structure–activity relationship (SAR) that could be exploited in drug design.

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of furan-containing compounds. The results demonstrated that certain derivatives showed potent activity against Helicobacter pylori, highlighting the importance of the furan moiety in enhancing biological activity. While specific data on this compound was not detailed, the trends observed provide valuable insights into its potential applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide and related acetamide derivatives?

  • Answer: A multi-step synthesis approach is typically used, involving:

  • Substitution reactions under alkaline conditions (e.g., coupling furan and pyridine moieties) .
  • Reduction steps with iron powder in acidic media to generate intermediates .
  • Condensation reactions using condensing agents like DMF and potassium carbonate for amide bond formation .
  • Reaction progress is monitored via TLC, and products are purified through crystallization or chromatography .

Q. What spectroscopic techniques are utilized for the structural characterization of N-substituted acetamides, and how are critical functional groups identified?

  • Answer: Key techniques include:

  • IR spectroscopy to identify amide C=O stretches (~1667 cm⁻¹) and methoxy (-OCH₃) peaks (~3044 cm⁻¹) .
  • ¹H NMR for methoxy protons (δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and amide NH signals (δ 9.8 ppm) .
  • Mass spectrometry to confirm molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

Q. What are the key structural features of this compound that influence its physicochemical properties?

  • Answer:

  • The furan-3-yl group enhances π-π stacking interactions, impacting solubility and receptor binding .
  • The methoxyacetamide moiety increases hydrophobicity, affecting membrane permeability .
  • The pyridine ring contributes to hydrogen bonding and metal coordination, relevant to catalytic or biological activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound when encountering low conversion rates in condensation steps?

  • Answer:

  • Catalyst screening : Test alternatives to DMF, such as HATU or EDCI, to enhance amide bond formation efficiency .
  • Temperature control : Increase reaction temperature (e.g., 50–60°C) while monitoring decomposition via TLC .
  • Stoichiometric adjustments : Use excess cyanoacetic acid (1.5–2.0 eq.) to drive the reaction to completion .

Q. What methodologies are appropriate for investigating the in vivo biodistribution and metabolism of this compound derivatives?

  • Answer:

  • Radiolabeling : Incorporate isotopes (e.g., carbon-11) into the methoxy group for PET imaging, achieving >99% radiochemical purity .
  • Biodistribution studies : Administer the compound to rodent models and analyze tissue samples via LC-MS to quantify metabolite profiles .
  • Blocking experiments : Co-administer receptor antagonists to assess target specificity .

Q. How should researchers address discrepancies in biological activity data observed between in vitro and preliminary in vivo studies for this compound?

  • Answer:

  • Purity verification : Re-characterize the compound using HPLC and NMR to rule out impurities .
  • Pharmacokinetic analysis : Measure plasma protein binding and metabolic stability to identify bioavailability limitations .
  • Species-specific assays : Compare activity across multiple cell lines and animal models to account for interspecies variability .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound with target receptors?

  • Answer:

  • Docking studies : Use software like AutoDock Vina to simulate interactions with receptors (e.g., CSF1R), focusing on the furan and pyridine moieties .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Lys567 in CSF1R) .
  • QSAR models : Corrogate substituent effects (e.g., methoxy position) with activity data from analogous compounds .

Q. What in vitro assays are typically employed to evaluate the biological activity of N-substituted acetamides, and how are interference from solvent residues minimized?

  • Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like lipoxygenase using spectrophotometric methods .
  • Cell viability assays : Use MTT or resazurin-based protocols, ensuring DMSO concentrations <0.1% to avoid cytotoxicity .
  • Control experiments : Include solvent-only controls and pre-purify compounds via column chromatography to remove residual reagents .

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